molecular formula C15H16FNO2S B2927806 2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide CAS No. 2097866-52-7

2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide

Cat. No. B2927806
CAS RN: 2097866-52-7
M. Wt: 293.36
InChI Key: ASGOAAHNQJAOED-UHFFFAOYSA-N
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Description

The compound “2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide” is a complex organic molecule. It contains a benzamide group, a thiophene ring, and a hydroxypropyl group. Benzamides are a class of compounds that contain a benzene ring attached to an amide group . Thiophene is a heterocyclic compound with a 5-membered ring containing four carbon atoms and a sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could increase its polarity, affecting its solubility in various solvents. The thiophene ring could contribute to its aromaticity .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share a similar structural motif to 2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide, have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could potentially be explored for its efficacy against viral infections, particularly as a novel treatment option for flu-like diseases.

Anti-inflammatory Properties

The indole nucleus, found in many bioactive compounds, has been associated with anti-inflammatory effects. Given the structural similarities, 2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide may also possess anti-inflammatory properties, which could be beneficial in the treatment of chronic inflammatory diseases .

Anticancer Potential

Indole derivatives are known to possess anticancer activities. The ability to bind with high affinity to multiple receptors makes them suitable candidates for cancer therapy. Research into the applications of 2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide could uncover new therapeutic possibilities for treating various forms of cancer .

Neuroprotective Effects

A study on a related compound, 2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide, demonstrated protective effects against vision loss from closed-globe ocular trauma by activating tropomyosin-related kinase B (TrkB) . This indicates that our compound could be researched for its neuroprotective effects, particularly in preventing or treating traumatic brain injuries.

Antioxidant Capabilities

Indole derivatives have been identified as potent antioxidants. The antioxidant activity is crucial in preventing oxidative stress, which can lead to cellular damage and is implicated in numerous diseases. The potential antioxidant capabilities of 2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide could be explored for protecting cells from oxidative damage .

Antimicrobial Activity

The structural framework of indole is present in many compounds with significant antimicrobial properties. As such, 2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide could be investigated for its use as an antimicrobial agent, possibly leading to the development of new antibiotics .

Antidiabetic Action

Indole-based compounds have been studied for their antidiabetic effects. By influencing various metabolic pathways, these compounds can play a role in managing diabetes. Investigating the antidiabetic action of 2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide could provide insights into new treatments for diabetes .

Antimalarial Properties

The fight against malaria has led to the exploration of various chemical compounds, including indole derivatives. The potential antimalarial properties of 2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide could be another area of application, contributing to the global effort to combat malaria .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzamides have been found to have biological activity and are used in the treatment of various diseases .

properties

IUPAC Name

2-fluoro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-15(19,8-11-6-7-20-9-11)10-17-14(18)12-4-2-3-5-13(12)16/h2-7,9,19H,8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGOAAHNQJAOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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